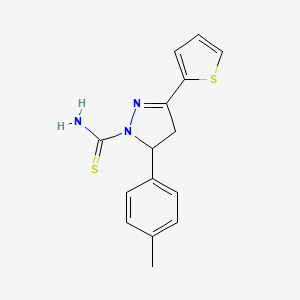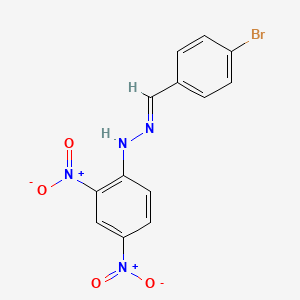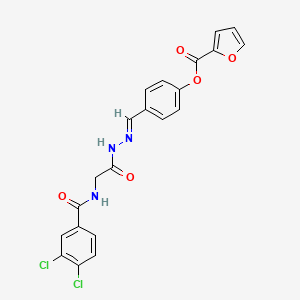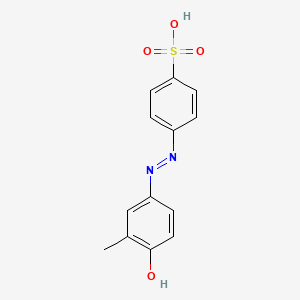![molecular formula C16H14F3N3O2 B11944408 N-[4-({[2-(trifluoromethyl)phenyl]carbamoyl}amino)phenyl]acetamide](/img/structure/B11944408.png)
N-[4-({[2-(trifluoromethyl)phenyl]carbamoyl}amino)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-({[2-(trifluoromethyl)anilino]carbonyl}amino)phenyl]acetamide is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a trifluoromethyl group, which is known for its influence on the chemical and biological properties of molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({[2-(trifluoromethyl)anilino]carbonyl}amino)phenyl]acetamide typically involves the reaction of 2-(trifluoromethyl)aniline with acetic anhydride in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[4-({[2-(trifluoromethyl)anilino]carbonyl}amino)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using reagents like sodium hydride or organolithium compounds
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Sodium hydride, organolithium compounds
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[4-({[2-(trifluoromethyl)anilino]carbonyl}amino)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties .
Mechanism of Action
The mechanism of action of N-[4-({[2-(trifluoromethyl)anilino]carbonyl}amino)phenyl]acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromo-3-(trifluoromethyl)phenyl)acetamide
- 2-(trifluoromethoxy)phenylacetamide
- 4-chloro-3-(trifluoromethyl)phenylacetamide
Uniqueness
N-[4-({[2-(trifluoromethyl)anilino]carbonyl}amino)phenyl]acetamide is unique due to its specific trifluoromethyl group positioning, which significantly influences its chemical reactivity and biological activity. This positioning can enhance the compound’s stability and interaction with biological targets, making it a valuable molecule for various applications .
Properties
Molecular Formula |
C16H14F3N3O2 |
|---|---|
Molecular Weight |
337.30 g/mol |
IUPAC Name |
N-[4-[[2-(trifluoromethyl)phenyl]carbamoylamino]phenyl]acetamide |
InChI |
InChI=1S/C16H14F3N3O2/c1-10(23)20-11-6-8-12(9-7-11)21-15(24)22-14-5-3-2-4-13(14)16(17,18)19/h2-9H,1H3,(H,20,23)(H2,21,22,24) |
InChI Key |
CYHPKMCNJFHUMW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![N'~1~,N'~6~-bis[(E)-(3-nitrophenyl)methylidene]hexanedihydrazide](/img/structure/B11944381.png)




acetonitrile](/img/structure/B11944425.png)

